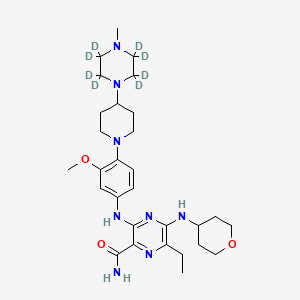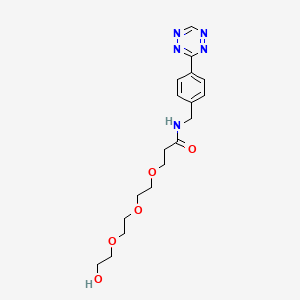
DBCO-NHCO-PEG6-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NHCO-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG6), and biotin. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The biotin component allows for specific binding to streptavidin or avidin, making it useful for biomolecular labeling and detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-Biotin typically involves the following steps:
Formation of DBCO: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: Polyethylene glycol (PEG6) is attached to the DBCO moiety through a series of coupling reactions.
Biotinylation: The biotin group is introduced by reacting the PEGylated DBCO with biotin under specific conditions.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or activating agents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced synthesis and purification equipment.
Análisis De Reacciones Químicas
Types of Reactions
DBCO-NHCO-PEG6-Biotin primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages
Biotin-Streptavidin Binding: The biotin moiety binds specifically to streptavidin or avidin, forming strong non-covalent interactions.
Common Reagents and Conditions
Reagents: Azide-containing molecules, streptavidin, avidin.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Biotin-Streptavidin Complexes: Formed from the binding of biotin to streptavidin or avidin.
Aplicaciones Científicas De Investigación
DBCO-NHCO-PEG6-Biotin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of DBCO-NHCO-PEG6-Biotin involves:
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but with a shorter PEG chain.
DBCO-PEG12-Biotin: Similar structure but with a longer PEG chain.
Uniqueness
DBCO-NHCO-PEG6-Biotin is unique due to its optimal PEG chain length (PEG6), which provides a balance between solubility and flexibility. This makes it highly effective for use in various biological and chemical applications .
Propiedades
Fórmula molecular |
C43H59N5O10S |
|---|---|
Peso molecular |
838.0 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |
Clave InChI |
VSRSCDHOVWPTLX-ZUFGXVEESA-N |
SMILES isomérico |
C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)






